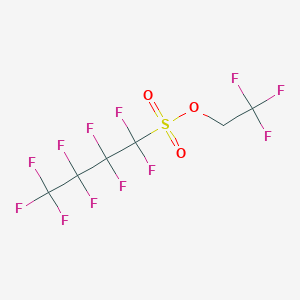

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Übersicht

Beschreibung

2,2,2-Trifluoroethyl nonafluorobutanesulfonate is a compound that is not directly mentioned in the provided papers. However, the related nonafluorobutanesulfonyl azide and nonafluorobutanesulfonates (nonaflates) are discussed extensively. These compounds are known for their high reactivity and utility in various organic synthesis reactions, particularly in the formation of sulfonyl azides, amidines, and in transition metal-catalyzed reactions .

Synthesis Analysis

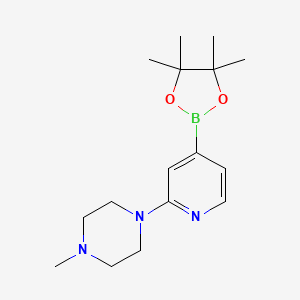

The synthesis of related compounds, such as nonafluorobutanesulfonyl azide, involves the use of copper-catalyzed reactions. For example, nonafluorobutanesulfonyl azide has been used for the copper-catalyzed synthesis of 1,3-diynes from terminal alkynes, which is a highly efficient process that can be completed in less than 10 minutes even at low temperatures . Another synthesis route involves the formation of N,N'-disulfonylamidines from sulfonamides and alkynes in a two-step, one-pot reaction using nonafluorobutanesulfonyl azide .

Molecular Structure Analysis

While the molecular structure of 2,2,2-trifluoroethyl nonafluorobutanesulfonate is not directly analyzed in the provided papers, the structure of nonafluorobutanesulfonates is known to be highly fluorinated, which imparts a strong electron-withdrawing effect. This characteristic is crucial for their reactivity and stability as intermediates in various chemical reactions .

Chemical Reactions Analysis

Nonafluorobutanesulfonates are used in a variety of chemical reactions. They have been shown to be effective intermediates in transition metal-catalyzed reactions such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, as well as amination reactions . The solvolysis of cyclic vinyl nonaflates leads exclusively to ketones and occurs faster than with trifluoromethanesulfonates, indicating that the nonafluorobutanesulfonate anion is an excellent leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nonafluorobutanesulfonates are influenced by their high fluorine content. The presence of multiple fluorine atoms makes these compounds strong electron-withdrawing groups, which is beneficial for their stability and reactivity. The solvolysis reactions of these compounds are faster than those of less fluorinated analogs, which is indicative of their superior properties as leaving groups in chemical reactions .

Wissenschaftliche Forschungsanwendungen

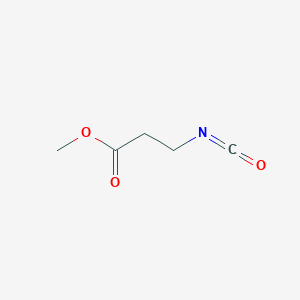

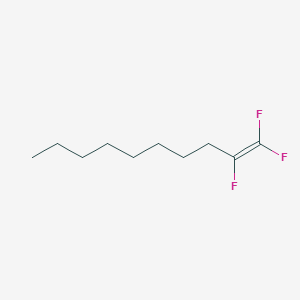

Trifluoromethoxylation Reagent

Trifluoromethyl Nonafluorobutanesulfonate (TFNf) is recognized for its unique properties in drug and agrochemical discovery, serving as an effective trifluoromethoxylating reagent. It is easily and safely prepared, bench-stable, reactive, and scalable. TFNf facilitates the synthesis of trifluoromethoxylated alkenes through high regio- and stereoselective hydro(halo)trifluoromethoxylation of alkyne derivatives, including haloalkynes, alkynyl esters, and alkynyl sulfones. Its synthetic potency is further highlighted in the high-yielding nucleophilic trifluoromethoxylation of alkyl triflates/bromides and primary/secondary alcohols (Lu et al., 2021).

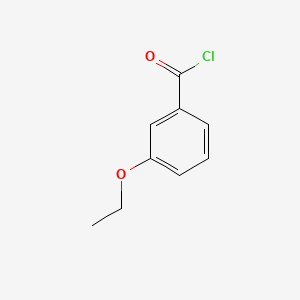

Transition Metal-Catalyzed Reactions

Nonafluorobutanesulfonates are cost-effective intermediates for transition metal-catalyzed reactions, offering many advantages over commonly used triflates. Their application in metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, Negishi couplings, or amination reactions demonstrates their utility in both laboratory and industrial scale organic synthesis. The advantages of nonaflates over triflates in these reactions are significant, indicating their potential for broader applications (Hoegermeier & Reissig, 2009).

Ionic Liquid Applications

Ionic liquids containing nonafluorobutanesulfonate anions exhibit remarkable properties like high ionic conductivity and stability, making them suitable for various applications, including electrochemical devices and fuel cells. The study of these ionic liquids in combination with common cations like 1-ethyl-3-methylimidazolium reveals their potential for enhancing the performance of devices requiring high ionic conductivity and stability at elevated temperatures (Gouveia et al., 2017).

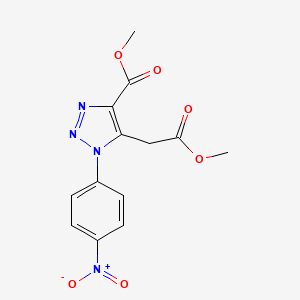

Diazo Transfer and Azide Synthesis

Nonafluorobutanesulfonyl azide has emerged as an efficient, shelf-stable, and cost-effective diazo transfer reagent for synthesizing azides from primary amines. It facilitates one-pot regioselective synthesis of 1,2,3-triazoles from primary amines through sequential diazo transfer and azide-alkyne 1,3-dipolar cycloaddition processes. This method offers a convenient and versatile approach for azide synthesis, which is fundamental in organic synthesis and material science (Suárez et al., 2010).

Gel Polymer Electrolytes for Lithium-ion Batteries

The use of nonafluorobutanesulfonate-based ionic liquids in gel polymer electrolytes demonstrates significant advancements in lithium-ion battery technology. These electrolytes, incorporating lithium nonafluorobutanesulfonate, show high ionic conductivity and excellent cycling performance, indicating their potential to enhance the efficiency and durability of rechargeable lithium-ion batteries (Karuppasamy et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O3S/c7-2(8,9)1-21-22(19,20)6(17,18)4(12,13)3(10,11)5(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGYBFLEIPDFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380390 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate | |

CAS RN |

79963-95-4 | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl perfluorobutylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)